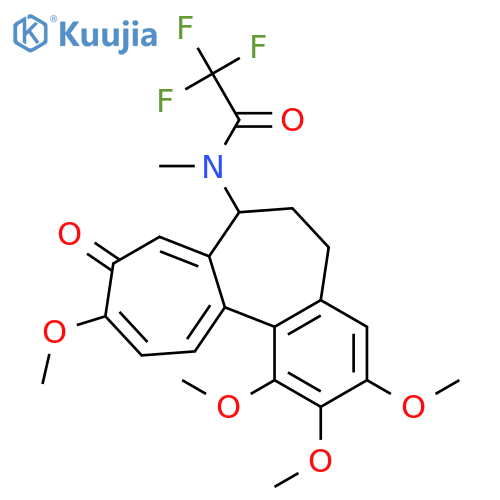Cas no 71295-35-7 (N-Trifluoroacetyl-N-methyl-deacetylcolchicine)

71295-35-7 structure
商品名:N-Trifluoroacetyl-N-methyl-deacetylcolchicine
N-Trifluoroacetyl-N-methyl-deacetylcolchicine 化学的及び物理的性質
名前と識別子
-
- 2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- N-Trifluoroacetyl-N-methyl-deacetylcolchicine
- 2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- N-Trifluoroacetyl-N-
- COLCHICINE,N-METHYL-17,17,17-TRIFLUORO
- N-(Trifluoroacetyl)demecolchine
- N-Methyl-17,17,17-trifluorocolchicine
- N-Trifluoracetyl-demecolcein
- N-Trifluoroacetyldemecolcine
- N-(Trifluoroacetyl)demecolcine
- 71295-35-7
- COLCHICINE, N-METHYL-17,17,17-TRIFLUORO-
- NSC317022
- NSC 317022
- NSC-317022
- CHEMBL422062
- (S)-2,2,2-Trifluoro-N-methyl-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
- DTXSID00221455
-
- インチ: InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1
- InChIKey: HRGYENSCJVMEMY-HNNXBMFYSA-N
- ほほえんだ: CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 467.15600
- どういたいしつりょう: 467.156
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 865
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 74.3A^2
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 692.7°C at 760 mmHg
- フラッシュポイント: 372.7°C
- 屈折率: 1.555
- PSA: 74.30000
- LogP: 3.75620
N-Trifluoroacetyl-N-methyl-deacetylcolchicine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T789510-250mg |
N-Trifluoroacetyl-N-methyl-deacetylcolchicine |
71295-35-7 | 250mg |
$150.00 | 2023-05-17 | ||
| TRC | T789510-2.5g |
N-Trifluoroacetyl-N-methyl-deacetylcolchicine |
71295-35-7 | 2.5g |
$1171.00 | 2023-05-17 |
N-Trifluoroacetyl-N-methyl-deacetylcolchicine 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
71295-35-7 (N-Trifluoroacetyl-N-methyl-deacetylcolchicine) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
